LogP Lipophilicity: ~5,000-Fold Greater Octanol Partitioning Versus the Parent Diacid
The diphenyl ester (CAS 2187-85-1) exhibits a calculated LogP of 5.92, compared to a LogP of 2.21 for the parent 4,4'-oxybis(benzoic acid) (CAS 2215-89-6), representing a ΔLogP of +3.71 . This ~5,000-fold increase in octanol/water partition coefficient reflects the complete masking of both carboxylic acid groups by phenyl esterification. The higher LogP translates into enhanced miscibility with aromatic comonomers (e.g., bisphenol-A, hydroquinone diacetate) in solvent-free melt polycondensation systems [1].
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.91730 |
| Comparator Or Baseline | 4,4'-Oxybis(benzoic acid) (CAS 2215-89-6): LogP = 2.21 |
| Quantified Difference | ΔLogP = +3.71 (approximately 5,000-fold greater lipophilicity) |
| Conditions | Calculated LogP values (Crippen method); PSA values: target 61.83 Ų vs. comparator 83.83 Ų |
Why This Matters
For procurement decisions in melt polymerization workflows, higher LogP predicts superior solubility in aromatic monomer melts, reducing phase separation and enabling more homogeneous polymerization.
- [1] Sciencedirect. Polyarylates (polyesters from aromatic dicarboxylic acids and bisphenols). Figures on continuous melt condensation via the diphenylester route are given. https://www.sciencedirect.com/topics/engineering/polyarylate View Source
